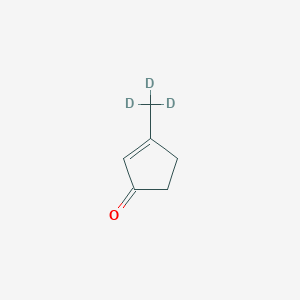
3-Methyl-2-cyclopenten-1-one-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-cyclopenten-1-one-d3 is a deuterated analog of 3-Methyl-2-cyclopenten-1-one. It is a stable isotope-labeled compound, often used in scientific research for tracing and quantification purposes. The compound is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-cyclopenten-1-one-d3 typically involves the deuteration of 3-Methyl-2-cyclopenten-1-one. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-cyclopenten-1-one-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentenones
Aplicaciones Científicas De Investigación
3-Methyl-2-cyclopenten-1-one-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-cyclopenten-1-one-d3 involves its incorporation into molecular structures, allowing researchers to trace and quantify its presence in various systems. The deuterium atoms in the compound provide a distinct mass difference, making it easily detectable using mass spectrometry. This property is particularly useful in studying metabolic pathways and drug interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-cyclopenten-1-one: The non-deuterated analog, used in similar applications but without the isotope labeling.
2-Cyclopenten-1-one: A related compound with a similar structure but lacking the methyl group.
3-Methoxy-2-cyclopenten-1-one: Another analog with a methoxy group instead of a methyl group
Uniqueness
3-Methyl-2-cyclopenten-1-one-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantification studies. This property makes it particularly valuable in research applications where precise measurement and tracking are essential .
Propiedades
Fórmula molecular |
C6H8O |
|---|---|
Peso molecular |
99.15 g/mol |
Nombre IUPAC |
3-(trideuteriomethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3/i1D3 |
Clave InChI |
CHCCBPDEADMNCI-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC(=O)CC1 |
SMILES canónico |
CC1=CC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


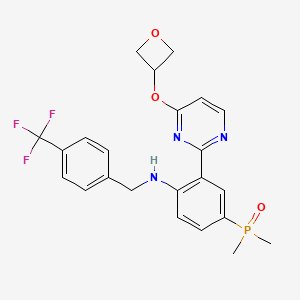

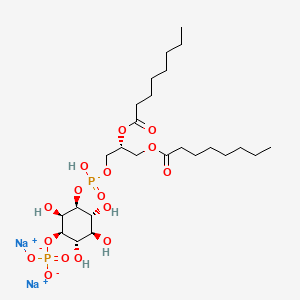
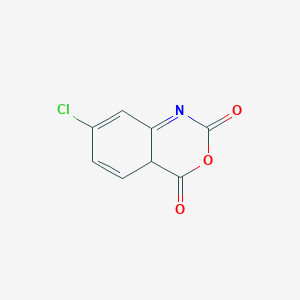
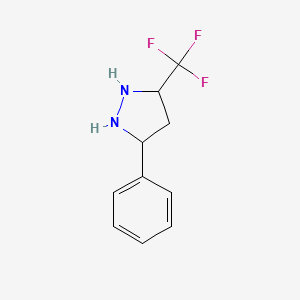

![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)

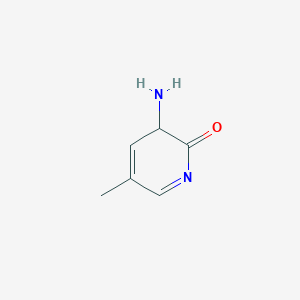
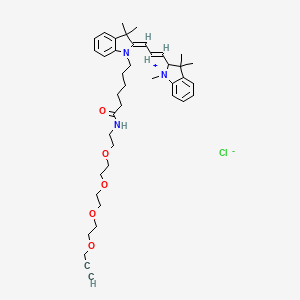
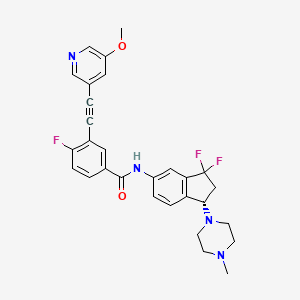

![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
